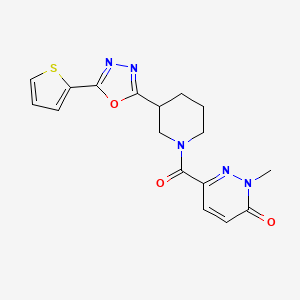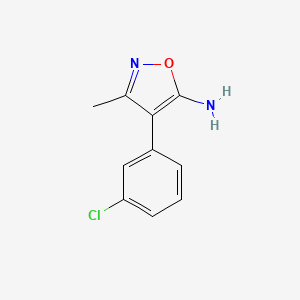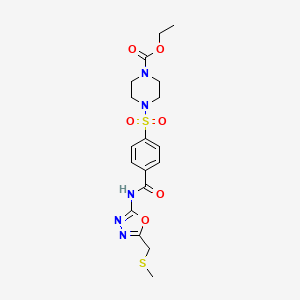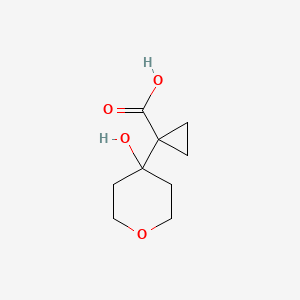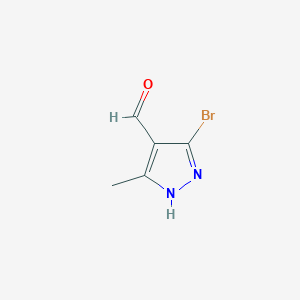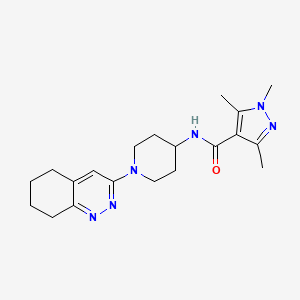![molecular formula C24H24FN7O B2624964 1-(1-(4-fluorophenyl)-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide CAS No. 1207019-46-2](/img/structure/B2624964.png)
1-(1-(4-fluorophenyl)-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(4-fluorophenyl)-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a tolylamino group, and a piperidine carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of 1-(1-(4-fluorophenyl)-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the fluorophenyl and tolylamino groups, and finally the attachment of the piperidine carboxamide moiety. The synthetic route may involve the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Introduction of the Tolylamino Group: This can be done through an amination reaction, where a tolylamine derivative is introduced to the intermediate compound.
Attachment of the Piperidine Carboxamide Moiety: This final step may involve the coupling of a piperidine derivative with the intermediate compound using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1-(1-(4-fluorophenyl)-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
Common reagents and conditions used in these reactions include polar solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(1-(4-fluorophenyl)-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also studied for its reactivity and chemical properties.
Biology: The compound is investigated for its potential biological activities, such as its interaction with enzymes, receptors, and other biomolecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and products, such as polymers, coatings, and specialty chemicals.
作用机制
The mechanism of action of 1-(1-(4-fluorophenyl)-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
相似化合物的比较
1-(1-(4-fluorophenyl)-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4-fluorophenyl)-3-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide: This compound has a similar structure but lacks the additional fluorophenyl group.
1-(1-(4-chlorophenyl)-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group.
1-(1-(4-fluorophenyl)-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[1-(4-fluorophenyl)-4-(3-methylanilino)pyrazolo[3,4-d]pyrimidin-6-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O/c1-15-3-2-4-18(13-15)28-22-20-14-27-32(19-7-5-17(25)6-8-19)23(20)30-24(29-22)31-11-9-16(10-12-31)21(26)33/h2-8,13-14,16H,9-12H2,1H3,(H2,26,33)(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYQNZVTWAJIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)C(=O)N)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
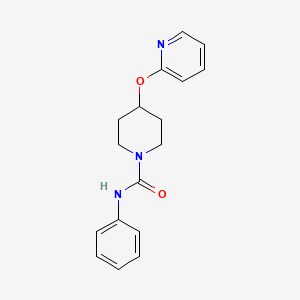
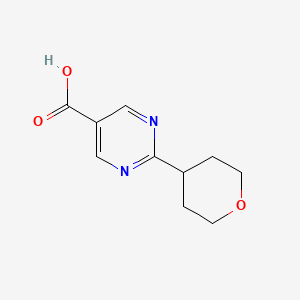
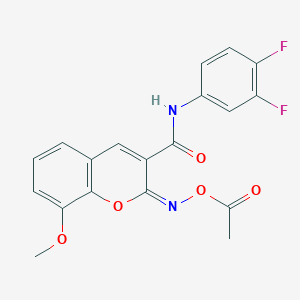
![2-nitro-N-[3-(trifluoromethyl)phenyl]dibenzo[b,f][1,4]oxazepine-10(11H)-carboxamide](/img/structure/B2624892.png)
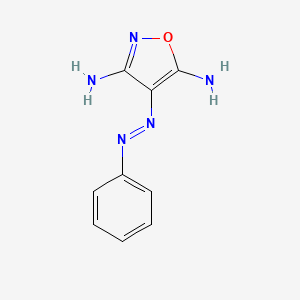
![1-(3-methylphenyl)-3-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea](/img/structure/B2624894.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2624895.png)
